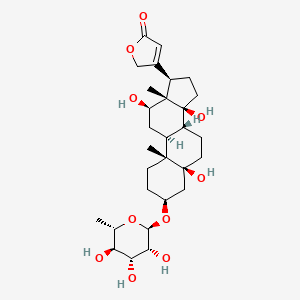![molecular formula C16H18N2S B1199786 Metil[3-(10H-fenotiazin-10-YL)propil]amina CAS No. 2095-20-7](/img/structure/B1199786.png)
Metil[3-(10H-fenotiazin-10-YL)propil]amina
Descripción general
Descripción
N-Desmethylpromazine belongs to the class of organic compounds known as phenothiazines. These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of a two benzene rings joined by a para-thiazine ring. N-Desmethylpromazine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desmethylpromazine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
Metil[3-(10H-fenotiazin-10-YL)propil]amina: es un compuesto valioso en la síntesis orgánica. Sirve como bloque de construcción para la síntesis de varias moléculas orgánicas debido a su grupo amina reactivo. Los investigadores utilizan este compuesto para crear nuevas entidades químicas que pueden tener aplicaciones potenciales en productos farmacéuticos, agroquímicos y ciencia de materiales {svg_1}.
Materiales Fotovoltaicos
El núcleo de fenotiazina de This compound es de particular interés en el desarrollo de materiales fotovoltaicos. Su capacidad para actuar como un donador de electrones lo convierte en un candidato para su uso en células solares orgánicas, donde puede contribuir a la eficiencia de la absorción de luz y la conversión en energía eléctrica {svg_2} {svg_3}.
Investigación de Neurotransmisores
En neurociencia, This compound se puede utilizar para estudiar sistemas de neurotransmisores. Su estructura es similar a la de ciertos neurotransmisores, lo que le permite unirse a sus receptores e inhibir o imitar su actividad. Esta aplicación es crucial para comprender los trastornos neurológicos y desarrollar nuevos tratamientos {svg_4}.
Catálisis
La parte de fenotiazina de este compuesto se puede utilizar en catálisis. Puede actuar como un ligando para catalizadores metálicos o como un organocatalizador en sí mismo. Las aplicaciones en catálisis van desde la facilitación de reacciones químicas en el laboratorio hasta síntesis a escala industrial {svg_5}.
Desarrollo de Sensores
This compound: tiene propiedades que lo hacen adecuado para su uso en tecnología de sensores. Su estructura química le permite interactuar con varios analitos, lo que puede cambiar sus propiedades ópticas o eléctricas. Estos cambios se pueden medir y utilizar para detectar la presencia de sustancias específicas {svg_6}.
Química Medicinal
En química medicinal, este compuesto se explora por sus posibles efectos terapéuticos. El núcleo de fenotiazina es conocido por su uso en fármacos antipsicóticos, y los derivados de This compound podrían conducir a nuevos tratamientos para afecciones psiquiátricas {svg_7}.
Mecanismo De Acción
Target of Action
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine is a psychotherapeutic drug . It primarily targets the reuptake transporters in the brain, inhibiting the reabsorption of certain neurotransmitters . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Mode of Action
The compound binds to the reuptake transporters, blocking them from reabsorbing the neurotransmitters back into the neuron . This results in an increased concentration of neurotransmitters in the synaptic cleft, which can enhance the transmission of signals across the synapse .
Biochemical Pathways
The inhibition of reuptake can affect mood regulation, pain perception, and other neurological functions .
Result of Action
The inhibition of neurotransmitter reuptake by Methyl[3-(10H-phenothiazin-10-YL)propyl]amine can lead to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can enhance neurotransmission, potentially leading to changes in mood, perception of pain, and other neurological effects .
Análisis Bioquímico
Biochemical Properties
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of cholinesterase and butyryl-cholinesterase enzymes . These interactions are essential for understanding the compound’s potential therapeutic applications and its impact on biochemical pathways.
Cellular Effects
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to have antioxidant, anti-cancer, and anti-Parkinson properties . These effects are mediated through its interactions with specific cellular targets, leading to changes in cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting cholinesterase and butyryl-cholinesterase . This inhibition leads to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function and health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antioxidant and anti-cancer properties . At higher doses, it may cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular function.
Subcellular Localization
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
N-methyl-3-phenothiazin-10-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-17-11-6-12-18-13-7-2-4-9-15(13)19-16-10-5-3-8-14(16)18/h2-5,7-10,17H,6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCOVPRTRIBGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175127 | |
| Record name | Desmonomethylpromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095-20-7 | |
| Record name | Desmonomethylpromazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmonomethylpromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[3-(10H-phenothiazin-10-yl)propyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMETHYLPROMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2SJ5WR9AK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


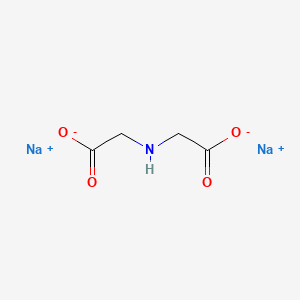
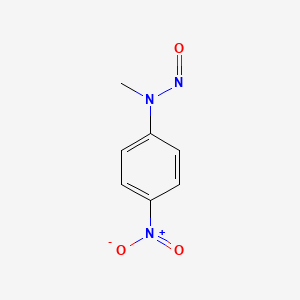
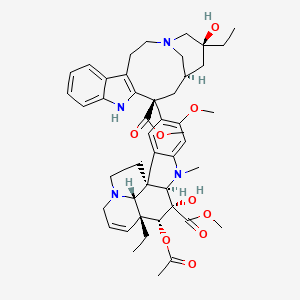


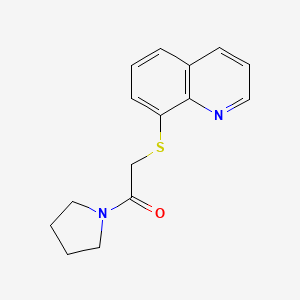
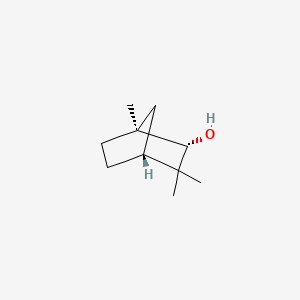
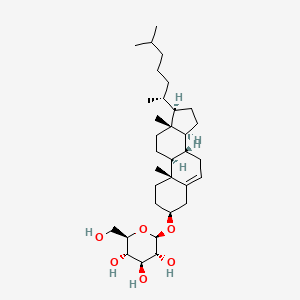
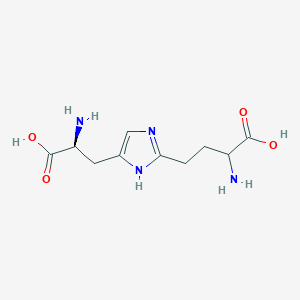

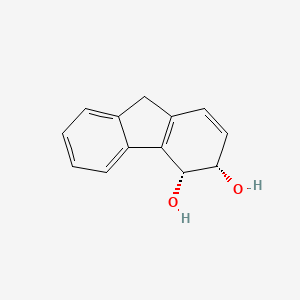
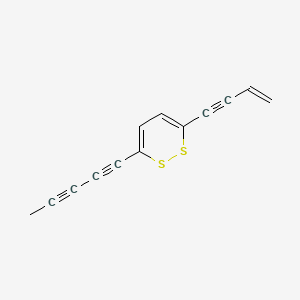
![(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1199725.png)
